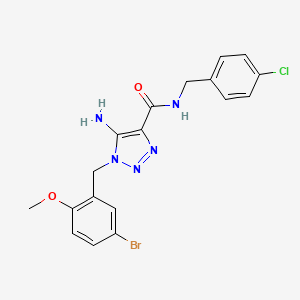

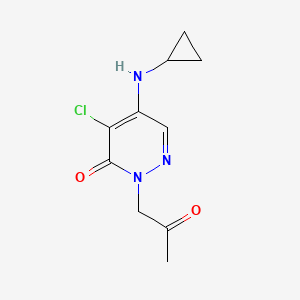

![molecular formula C12H14ClF3N2O B2897634 1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride CAS No. 2044834-79-7](/img/structure/B2897634.png)

1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride” is a chemical compound with the CAS Number: 2044834-79-7 . It has a molecular weight of 294.7 . The IUPAC name for this compound is 1-(4-(trifluoromethyl)benzyl)piperazin-2-one hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13F3N2O.ClH/c13-12(14,15)10-3-1-9(2-4-10)8-17-6-5-16-7-11(17)18;/h1-4,16H,5-8H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .Aplicaciones Científicas De Investigación

Chemical Synthesis and Lead Optimization

Research on compounds structurally related to 1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride has focused on the discovery and optimization of bioactive molecules. For instance, 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified, highlighting the critical role of the triazine heterocycle for potency and selectivity. Phenyl group substitution was essential for reducing clearance and improving oral exposure, demonstrating the compound's suitability for in vivo investigation in disease models (Thalji et al., 2013).

Anticonvulsant and Antimicrobial Activities

The synthesis of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including substituted piperazine derivatives, for evaluating their anticonvulsant and antimicrobial activities, exemplifies the potential therapeutic applications of related compounds. Certain derivatives showed promising activity in in vivo anticonvulsant tests and in vitro against various microbial strains (Aytemir et al., 2004).

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety were synthesized and investigated for their potential anticancer activities. Some compounds exhibited promising antiproliferative effects against MCF-7 breast cancer cells, indicating the potential of structurally related compounds for cancer therapy (Yurttaş et al., 2014).

Mechanism of Action Studies

The effect of 1-(m-trifluoromethylphenyl)-piperazine on serotonin binding in rat brain membranes and its influence on serotonin turnover in vivo provides insight into the neurological mechanisms of action for related compounds. This research indicates the compound's role as a serotonin receptor agonist, offering a basis for further exploration in neuropsychiatric disorders (Fuller et al., 1978).

Antibacterial and Antimicrobial Properties

Novel 1,4-disubstituted 1,2,3-triazole derivatives, including structures similar to the compound of interest, were synthesized and evaluated for their antimicrobial activities. These studies revealed moderate to good activities against tested bacterial and fungal strains, underscoring the potential of related compounds in addressing antimicrobial resistance (Jadhav et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

The primary target of 1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride is the serotonin receptor . This compound has a high affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors .

Mode of Action

This compound functions as a full agonist at all sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . It also binds to the serotonin transporter (SERT) and evokes the release of serotonin .

Pharmacokinetics

Related compounds are known to be metabolized in the liver byCYP2D6, CYP1A2, and CYP3A4 enzymes . The compound’s ADME properties and their impact on bioavailability are subjects of ongoing research.

Result of Action

The compound’s action on the serotonergic system can lead to a variety of molecular and cellular effects. For instance, it can increase serotonin levels, which can influence mood, appetite, and other physiological processes . .

Propiedades

IUPAC Name |

1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)10-3-1-9(2-4-10)8-17-6-5-16-7-11(17)18;/h1-4,16H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZMBLZJKOQDTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CC2=CC=C(C=C2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

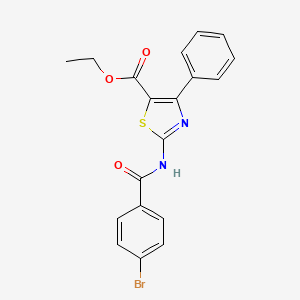

![7-Bromobenzo[b]thiophen-2-amine](/img/structure/B2897553.png)

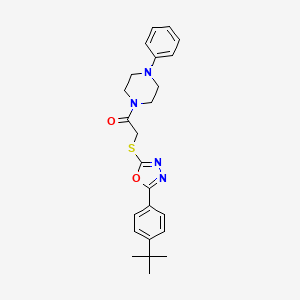

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2897556.png)

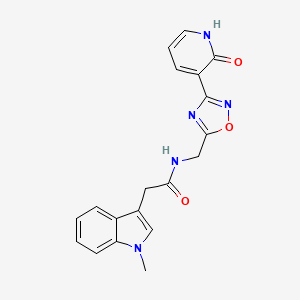

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2897558.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2897571.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2897574.png)